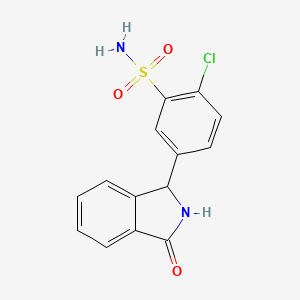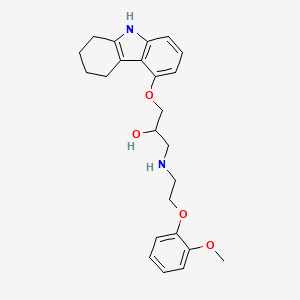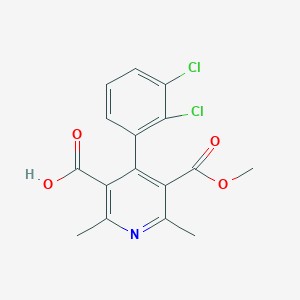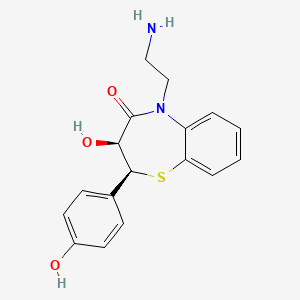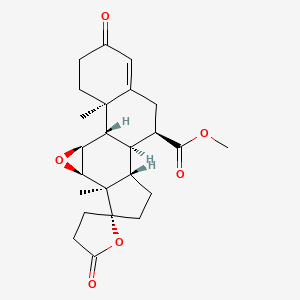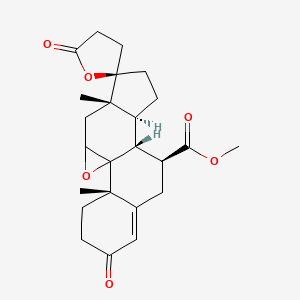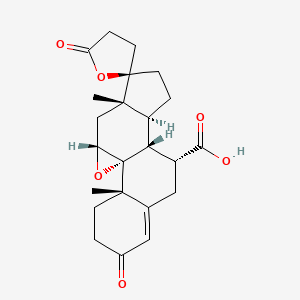
Axitinib Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib Impurity 1 is an indazole derivative . It is most commonly marketed under the name Inlyta® and is available in oral formulations . Axitinib is a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .
Synthesis Analysis
Axitinib and its impurities have been synthesized through various chemical processes . For instance, cocrystallization of axitinib with carboxylic acids has been attempted to improve its aqueous solubility . One salt cocrystal with fumaric acid and two molecular cocrystals with suberic acid and trans-cinnamic acid were successfully prepared by liquid assisted grinding and slurry methods .Molecular Structure Analysis
The molecular formula of Axitinib is C22H18N4OS . The molecular weight is 386.47 . The molecular structure of Axitinib involves an indazole derivative .Chemical Reactions Analysis
Axitinib undergoes various chemical reactions during its synthesis . For example, in the cocrystallization process, axitinib reacts with carboxylic acids to form cocrystals .Physical And Chemical Properties Analysis
Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations (C max) within 4 h of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein .Safety And Hazards
Axitinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects and damaging fertility . It may cause damage to organs through prolonged or repeated exposure . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .
将来の方向性
To improve the clinical efficacy of Axitinib, which is severely limited by low oral bioavailability due to its poor aqueous solubility, researchers have attempted cocrystallization of Axitinib with a group of carboxylic acids . The newly obtained cocrystals show a significantly improved apparent solubility and dissolution rate without compromising the physical stability of the drug . These findings suggest that the cocrystals could be used as promising solid forms of Axitinib for the development of its more effective oral formulations .
特性
CAS番号 |
885126-40-9 |
|---|---|
製品名 |
Axitinib Impurity 1 |
分子式 |
C22H18N4OS |
分子量 |
386.48 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Axitinib Impurity c |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
